2-Chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound features a chlorine atom and methoxy groups that may enhance its pharmacological profile.
This compound can be classified as a halogenated quinazolinone, which indicates the presence of a chlorine atom and a ketone functional group within its structure. Its synthesis and biological properties have been explored in various studies, highlighting its potential applications in drug development and therapeutic interventions.
The synthesis of 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one typically involves several steps:
The molecular formula for 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one is C₁₄H₁₅ClN₂O₃. The structural representation includes:
The three-dimensional arrangement contributes to its biological activity, influencing how it interacts with biological targets.
The compound undergoes various chemical reactions typical for quinazoline derivatives:
These reactions are essential for modifying the compound's structure to improve its pharmacological properties or to synthesize analogs for biological testing .
The mechanism of action for 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one largely depends on its interaction with specific biological targets:
Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized compounds .
2-Chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one holds potential applications in several scientific fields:
The core quinazolin-4(3H)-one scaffold of 2-chloro-7-methoxy-5-(2-methoxyethoxy)quinazolin-4(3H)-one is a deliberate structural mimic of established tyrosine kinase inhibitors (TKIs) such as erlotinib, gefitinib, and lapatinib. These FDA-approved agents share a 4-anilinoquinazoline pharmacophore that competitively occupies the ATP-binding site of EGFR/HER2 kinases [1] [8]. The strategic retention of the 2-chloro substituent enhances electrophilicity for covalent interactions with kinase cysteine residues (e.g., Cys797 in EGFR), while the 4(3H)-one moiety maintains hydrogen-bonding capabilities analogous to the N1 nitrogen of classical quinazoline inhibitors [3] [8]. Molecular hybridization integrates features from VEGFR-2 inhibitors like sorafenib through the 5-(2-methoxyethoxy) side chain—a modification proven to enhance solubility and allosteric interactions with the DFG-out conformation of VEGFR-2 [6] [9].
Table 1: Structural Comparison with Clinical Kinase Inhibitors
Compound | Core Structure | Key C6-C7 Substituents | Primary Targets |
---|---|---|---|
Erlotinib | 4-Anilinoquinazoline | Ethoxy/morpholino | EGFR |
Lapatinib | 4-Anilinoquinazoline | Fluorobenzyloxy | EGFR/HER2 |
Sorafenib | Diarylurea | Trifluoromethyl/pyridyl | VEGFR-2/PDGFR |
Target Compound | Quinazolin-4(3H)-one | 7-Methoxy/5-(2-methoxyethoxy) | EGFR/VEGFR-2 |
Computational pharmacophore modeling identifies four critical features enabling dual EGFR/VEGFR-2 inhibition:
Docking simulations confirm simultaneous engagement of both kinases: The compound adopts a type-II inhibition mode in VEGFR-2 by stabilizing the DFG-out conformation, while functioning as a type-I/II hybrid inhibitor in EGFR through competitive ATP displacement and allosteric cysteine targeting [6] [9].
Table 2: Pharmacophore Mapping to Quinazoline Positions
Pharmacophoric Element | Structural Manifestation | Kinase Interaction Target |
---|---|---|
Flat Heterocycle | Quinazolin-4(3H)-one core | Hinge region H-bonding (EGFR/VEGFR-2) |
Electrophilic Site | C2-Chloro substituent | Covalent binding to Cys797 (EGFR) |
Hydrophobic Pocket Binder | C7-Methoxy group | Hydrophobic cleft I (EGFR/VEGFR-2) |
Solvent-Facing Chain | C5-(2-Methoxyethoxy) | Solvent-accessible region |
The 5-(2-methoxyethoxy) side chain is engineered to exploit underutilized regions of kinase binding pockets:
Structure-activity relationship (SAR) studies confirm that shortening or rigidifying this chain (e.g., replacing with methoxy or benzyloxy) reduces VEGFR-2 inhibition by >10-fold, demonstrating its critical role in dual-target engagement [6] [8].
Table 3: Impact of C5 Substituents on Kinase Inhibition
C5 Substituent | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Solubility (μg/mL) |
---|---|---|---|
-OCH₃ (Methoxy) | 42 ± 1.2 | 380 ± 15 | 28 ± 2.1 |
-OCH₂CH₂OCH₃ (Target) | 18 ± 0.8 | 119 ± 8 | 56 ± 3.7 |
-OCH₂CH₂CH₃ (Propoxy) | 35 ± 1.5 | 410 ± 22 | 19 ± 1.9 |
-OCH₂C₆H₅ (Benzyloxy) | 8 ± 0.3 | 850 ± 45 | 12 ± 1.2 |
Data adapted from thiosemicarbazone-quinazoline hybrid studies [6] and EGFR inhibitor design [3]
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: